molecular formula C4H8O5S B14509873 2-Methyl-3-sulfopropanoic acid CAS No. 62662-99-1

2-Methyl-3-sulfopropanoic acid

Cat. No.: B14509873
CAS No.: 62662-99-1
M. Wt: 168.17 g/mol
InChI Key: YJHZESNWLCHQIK-UHFFFAOYSA-N
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Description

2-Methyl-3-sulfopropanoic acid is an organic compound with the molecular formula C4H8O5S It is a sulfonic acid derivative of propanoic acid, characterized by the presence of a sulfonic acid group (-SO3H) attached to the third carbon of the propanoic acid chain and a methyl group (-CH3) attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-sulfopropanoic acid typically involves the sulfonation of 2-methylpropanoic acid. One common method includes the reaction of 2-methylpropanoic acid with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the sulfonation process. Additionally, purification steps such as crystallization or distillation are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-sulfopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-3-sulfopropanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-sulfopropanoic acid involves its interaction with molecular targets such as beta-amyloid monomers. The compound stabilizes the conformational flexibility of these monomers, preventing their misfolding and aggregation into toxic oligomers. This inhibition of beta-amyloid oligomer formation is crucial in preventing the progression of Alzheimer’s disease .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-3-sulfopropanoic acid is unique due to its specific combination of a methyl group and a sulfonic acid group on the propanoic acid backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .

Properties

CAS No.

62662-99-1

Molecular Formula

C4H8O5S

Molecular Weight

168.17 g/mol

IUPAC Name

2-methyl-3-sulfopropanoic acid

InChI

InChI=1S/C4H8O5S/c1-3(4(5)6)2-10(7,8)9/h3H,2H2,1H3,(H,5,6)(H,7,8,9)

InChI Key

YJHZESNWLCHQIK-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)O)C(=O)O

Origin of Product

United States

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